![molecular formula C19H19ClN2O3 B4429771 1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine](/img/structure/B4429771.png)
1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine, commonly known as CPD, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CPD is a piperazine derivative that belongs to the class of psychoactive substances known as phenylpiperazines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
CPD acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also exhibits moderate affinity for dopamine receptors, particularly the D2 receptor. This mechanism of action is believed to underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
CPD has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. CPD has also been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPD has several advantages as a research tool. It exhibits high affinity and selectivity for serotonin and dopamine receptors, which makes it a useful compound for studying the function of these receptors. However, its potential psychoactive effects may limit its use in certain experimental designs.
Future Directions
There are several potential future directions for research on CPD. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. CPD may also have potential as a neuroprotective agent for the treatment of stroke and traumatic brain injury. Additionally, further studies are needed to elucidate its mechanism of action and to develop more selective compounds based on its structure.
Scientific Research Applications
CPD has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-2-1-3-16(13-15)21-6-8-22(9-7-21)19(23)14-4-5-17-18(12-14)25-11-10-24-17/h1-5,12-13H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBETPKNUJTIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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